ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate is a complex organic compound that features a benzofuran moiety linked to a thiophene ring through an amide bond, with an ethyl carbamate group attached
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzofuran and thiophene derivatives, have been reported to exhibit a wide range of biological activities . These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate may interact with a variety of biological targets.
Mode of Action
Based on the known activities of similar compounds, it’s likely that this compound interacts with its targets to induce changes at the molecular level that result in its observed biological effects .
Biochemical Pathways
Given the broad range of activities associated with benzofuran and thiophene derivatives, it’s likely that multiple pathways are affected .
Result of Action
Based on the known activities of similar compounds, it’s likely that this compound induces changes at the molecular and cellular levels that result in its observed biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate typically involves multiple steps:
Formation of Benzofuran-2-carboxylic Acid: The starting material, benzofuran-2-carboxylic acid, can be synthesized through the cyclization of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst.
Amidation: The benzofuran-2-carboxylic acid is then converted to its amide derivative by reacting with an appropriate amine, such as 2-aminothiophene, under dehydrating conditions.
Carbamoylation: The resulting amide is then treated with ethyl chloroformate to introduce the ethyl carbamate group, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzofuran and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the benzofuran and thiophene rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly for targeting specific enzymes or receptors due to its unique functional groups.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the synthesis of novel materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving benzofuran and thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: Shares the benzofuran core but lacks the thiophene and carbamate groups.
Thiophene-3-carboxamide: Contains the thiophene ring but not the benzofuran moiety.
Ethyl carbamate derivatives: Similar in having the ethyl carbamate group but differ in the rest of the structure.
Uniqueness
Ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate is unique due to the combination of benzofuran, thiophene, and carbamate functionalities in a single molecule
This compound’s unique structure and reactivity profile make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl N-[2-(1-benzofuran-2-carbonylamino)thiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-2-23-17(22)19-14(20)11-7-8-25-16(11)18-15(21)13-9-10-5-3-4-6-12(10)24-13/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRAQFTZDZZMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.